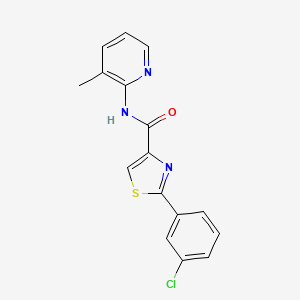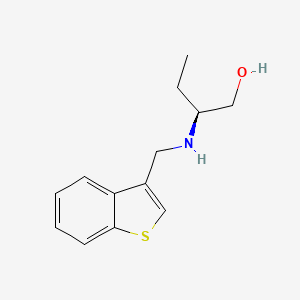
2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the thiazole family. It has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins, which are involved in various biological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for anticancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied, and its mechanism of action is partially understood. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
For its study include further elucidation of its mechanism of action and optimization of its structure for improved efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide involves the reaction of 3-chloroaniline, 2-acetylpyridine, and thiourea in the presence of a catalyst. The final product is obtained through purification and isolation processes. This method has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a pharmacological tool to study the role of thiazole derivatives in various biological processes. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-4-3-7-18-14(10)20-15(21)13-9-22-16(19-13)11-5-2-6-12(17)8-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRUMRNICKAZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CSC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)

![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)


![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)
![(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)

![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)